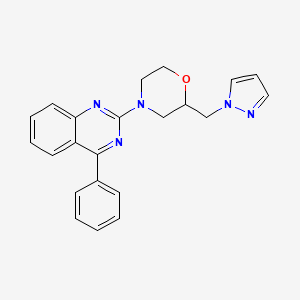

![molecular formula C14H15N5O2 B7634789 N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide, also known as AMG-900, is a potent and selective inhibitor of the mitotic checkpoint kinase Mps1. It has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

Mps1 is a key regulator of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide inhibits Mps1 kinase activity by binding to the ATP-binding pocket of the kinase domain. This results in mitotic arrest, aberrant chromosome alignment, and subsequent apoptosis. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to be highly selective for Mps1 kinase, with minimal off-target effects on other kinases.

Biochemical and Physiological Effects

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells, while sparing normal cells. It has also been shown to reduce tumor growth and metastasis in preclinical models of cancer. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, it can cause reversible neutropenia and thrombocytopenia at high doses.

Advantages and Limitations for Lab Experiments

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for Mps1 kinase, its reproducible synthesis method, and its favorable pharmacokinetic profile. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential for off-target effects at high doses.

Future Directions

There are several future directions for the development of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide as an anticancer agent. These include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers for patient selection, and the development of more potent and selective Mps1 inhibitors. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has also shown promise in preclinical models of other diseases, such as malaria and viral infections, which could lead to new therapeutic applications.

Synthesis Methods

The synthesis of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide involves several steps, including the preparation of the key intermediate, 3-amino-4-(4-methylpiperazin-1-yl)-N-phenylpyrazine-2-carboxamide, and its subsequent acetylation and N-methylation. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide is around 5%, and the purity is over 99%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and patient-derived tumor models. It has shown potent antiproliferative activity against a wide range of cancer cell lines, including those resistant to conventional chemotherapy. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide induces mitotic arrest and subsequent apoptosis by inhibiting the Mps1 kinase, which is essential for proper chromosome alignment and segregation during cell division. N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and PARP inhibitors, in preclinical models.

properties

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-9(20)19(2)11-5-3-10(4-6-11)18-14(21)12-13(15)17-8-7-16-12/h3-8H,1-2H3,(H2,15,17)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZBBASFYKIIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)

![1-[4-(1H-benzimidazol-2-yl)-1,4-diazepan-1-yl]-2-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7634744.png)

![N-(2,3-difluorophenyl)-2-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoacetamide](/img/structure/B7634761.png)

![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)

![2-(4-Chloro-2-methylphenoxy)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B7634766.png)

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)

![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)